molecular formula C8H5F4NO B1593834 2,2,2-trifluoro-N-(2-fluorophenyl)acetamide CAS No. 61984-68-7

2,2,2-trifluoro-N-(2-fluorophenyl)acetamide

Cat. No. B1593834
CAS RN: 61984-68-7
M. Wt: 207.12 g/mol
InChI Key: JDFHWMMKPFLLKV-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(2-fluorophenyl)acetamide is a chemical compound with the formula C8H5F4NO. It is used in various synthetic processes and has applications in organic chemistry .

  • Synthesis Analysis

    • 2,2,2-trifluoro-N-(2-fluorophenyl)acetamide can be synthesized using various methods, including the Gabriel synthesis of primary amines from halides followed by cleavage of the trifluoroacetyl group .
  • Molecular Structure Analysis

    • The molecular structure of 2,2,2-trifluoro-N-(2-fluorophenyl)acetamide consists of a trifluoromethyl group attached to an acetamide moiety, with a fluorophenyl substituent .
  • Chemical Reactions Analysis

    • 2,2,2-trifluoro-N-(2-fluorophenyl)acetamide can participate in various chemical reactions, including N-alkylation and cleavage of the trifluoroacetyl group .
  • Physical and Chemical Properties Analysis

    • Identity (IR) : Passes test
  • Safety and Hazards

    • Storage Class Code : 11 (Combustible Solids)
  • Scientific Research Applications

    Crystalline Forms and Pharmaceutical Applications

    2,2,2-trifluoro-N-(2-fluorophenyl)acetamide has been investigated for its crystalline forms and potential pharmaceutical applications. A study by Norman (2013) discusses a crystalline form (form B) of a similar compound, which is a glucocorticoid receptor agonist used for treating asthma and chronic obstructive pulmonary disease. This particular form is noted for its improved absorption compared to other forms (Norman, 2013).

    Use in Chemical Synthesis

    The compound is also significant in chemical synthesis. Banks et al. (1996) describe the use of a related compound, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], as an electrophilic fluorinating agent in the synthesis of various fluorinated compounds (Banks, Besheesh, & Tsiliopoulos, 1996). This highlights the compound's role in facilitating the introduction of fluorine atoms into organic molecules, which is crucial in the development of pharmaceuticals and agrochemicals.

    Crystal Structure Analysis

    The crystal structure of similar compounds has been analyzed to understand their molecular configurations. Pan et al. (2016) synthesized and characterized a related compound, revealing its molecular structure through X-ray crystallography, NMR, and HRMS spectroscopy. The study provides insights into the intermolecular hydrogen bonding and structural dispositions of the compound (Pan, Zhang, Wang, & Xia, 2016).

    Hydrogen Bond Properties

    Research by Mirzaei et al. (2010) explored the hydrogen bond properties of peptide groups in acetamide derivatives, including a compound similar to 2,2,2-trifluoro-N-(2-fluorophenyl)acetamide. This study, using density functional theory, provides valuable information on the influence of hydrogen bonding in peptide structures (Mirzaei, Samadi, & Hadipour, 2010).

    Potential Pesticide Development

    Research has also delved into the potential use of acetamide derivatives in developing new pesticides. Olszewska et al. (2008) characterized several derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds related to 2,2,2-trifluoro-N-(2-fluorophenyl)acetamide, as potential pesticides using X-ray powder diffraction techniques (Olszewska, Pikus, & Tarasiuk, 2008).

    properties

    IUPAC Name

    2,2,2-trifluoro-N-(2-fluorophenyl)acetamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H5F4NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JDFHWMMKPFLLKV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)NC(=O)C(F)(F)F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H5F4NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30211021
    Record name Acetanilide, 2,2,2,2'-tetrafluoro-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30211021
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    207.12 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,2,2-trifluoro-N-(2-fluorophenyl)acetamide

    CAS RN

    61984-68-7
    Record name Acetanilide, 2,2,2,2'-tetrafluoro-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061984687
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name NSC226241
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226241
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Acetanilide, 2,2,2,2'-tetrafluoro-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30211021
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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